1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene

Catalog No.
S3317766
CAS No.
62608-15-5
M.F
C38H32N2
M. Wt
516.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene

CAS Number

62608-15-5

Product Name

1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene

IUPAC Name

9-ethyl-3-[(E)-2-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole

Molecular Formula

C38H32N2

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C38H32N2/c1-3-39-35-11-7-5-9-31(35)33-25-29(21-23-37(33)39)19-17-27-13-15-28(16-14-27)18-20-30-22-24-38-34(26-30)32-10-6-8-12-36(32)40(38)4-2/h5-26H,3-4H2,1-2H3/b19-17+,20-18+

InChI Key

JQXNAJZMEBHUMC-XPWSMXQVSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC6=C(N(C7=CC=CC=C67)CC)C=C5

Application in Optoelectronics

Application in OLEDs

Application in Solar Cells

Application in Lasers

Application in Sensors

Application in Photonic Devices

    Field: Photonics

    Summary: BCzVB could potentially be used in the development of photonic devices. .

    Methods: The optical properties of BCzVB are studied and utilized in the development of these devices. .

    Results: The research concluded that BCzVB plays a vital role in the development of these devices. .

1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene is an organic compound characterized by its unique structure, which consists of a benzene core with two vinyl groups attached to 9-ethylcarbazole moieties. This compound is notable for its potential applications in organic electronics and materials science due to its conjugated structure, which allows for effective charge transport and light emission properties. The presence of the carbazole units contributes to its photophysical characteristics, making it a subject of interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

  • As mentioned earlier, BCzVB functions through exciton formation. When an electric current is applied in an OLED device, electrons are injected into the LUMO of BCzVB molecules. These excited electrons then recombine with holes in the HOMO, releasing energy as blue light with a specific wavelength [].
  • Information on the specific hazards of BCzVB is limited. However, as with most organic compounds, it's advisable to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment when working with it [].

Please Note:

  • Much of the detailed information on BCzVB, particularly its synthesis and specific properties, might be proprietary due to its commercial applications.
  • Further research into scientific literature might reveal additional details about BCzVB's properties and applications.

The biological activity of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene is not extensively documented, but compounds with similar structures have been investigated for their potential antitumor and antimicrobial properties. The presence of carbazole derivatives is often linked to various biological activities due to their ability to interact with biological molecules. Further research is necessary to elucidate the specific biological effects of this compound .

Synthesis of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene typically involves several steps:

  • Preparation of 9-Ethylcarbazole: This can be synthesized through alkylation of carbazole with ethyl bromide.
  • Formation of Vinyl Groups: The introduction of vinyl groups can be achieved through a reaction involving appropriate vinyl halides or via Wittig reactions.
  • Coupling Reactions: Finally, coupling reactions may be employed to link the vinyl groups to the benzene core effectively .

1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene has several promising applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its luminescent properties, it is suitable for use in OLED technology.
  • Photovoltaic Devices: Its conjugated structure allows for efficient charge transport, making it a candidate for organic solar cells.
  • Sensors: The electrochemical properties enable its use in sensor technologies for detecting various analytes .

Interaction studies involving 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene focus on its behavior in different environments and with various substances. These studies often investigate:

  • Solvent Effects: How different solvents affect the photophysical properties and stability of the compound.
  • Complex Formation: The ability of this compound to form complexes with metal ions or other organic molecules, which may enhance its functionality in sensors or catalysis .

Several compounds share structural similarities with 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
9-EthylcarbazoleContains a single carbazole unitBasic building block for more complex structures
1,4-Bis[2-(carbazol-3-yl)vinyl]benzeneSimilar vinyl-benzene structure but without ethyl substitutionLess steric hindrance than the target compound
Carbazole-based polymersPolymers formed from carbazole derivativesEnhanced conductivity and stability

1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene stands out due to its dual vinyl substitution on a benzene ring and the presence of the ethyl group on the carbazole moiety, which enhances its solubility and electronic properties compared to simpler carbazole derivatives .

XLogP3

9.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

9-ethyl-3-[(E)-2-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole

Dates

Modify: 2023-08-19

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